molecular formula C10H11N3O2S2 B2967445 4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole CAS No. 923767-68-4

4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No.: B2967445
CAS No.: 923767-68-4
M. Wt: 269.34
InChI Key: MAFMVFBRRQTGED-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a cyclopropyl group, a methanesulfonyl group, and a thiophen-2-yl group attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The synthetic route typically involves the following steps:

    Formation of the triazole ring: This can be achieved by reacting hydrazine derivatives with appropriate nitriles or other suitable precursors.

    Introduction of the cyclopropyl group: This step involves the alkylation of the triazole ring with cyclopropyl halides.

    Addition of the methanesulfonyl group: This can be done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base.

    Attachment of the thiophen-2-yl group: This step involves the coupling of the intermediate with thiophene derivatives under suitable conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: The parent compound with a simpler structure.

    Fluconazole: A triazole antifungal agent with a different substitution pattern.

    Voriconazole: Another antifungal agent with a triazole ring and different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-cyclopropyl-3-methylsulfonyl-5-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-17(14,15)10-12-11-9(8-3-2-6-16-8)13(10)7-4-5-7/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFMVFBRRQTGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(N1C2CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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